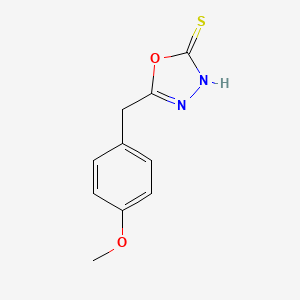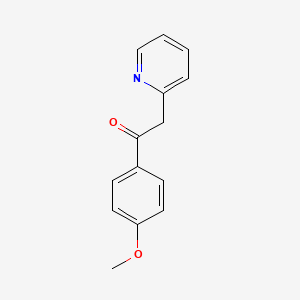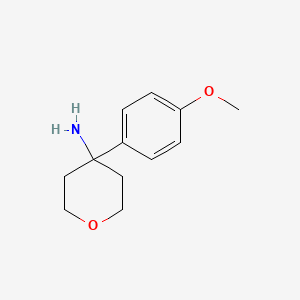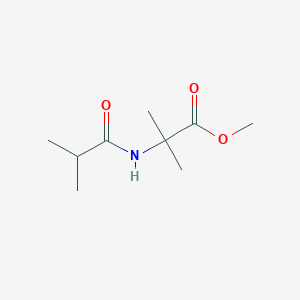
methyl N-isobutyryl-2-methylalaninate
Vue d'ensemble
Description
Methyl N-isobutyryl-2-methylalaninate (MIMA) is an organic compound that has been extensively studied due to its various applications in scientific research. MIMA is a derivative of the amino acid alanine, and is a member of the isobutyrate family of compounds. It is a white, crystalline solid at room temperature, and has a melting point of approximately 117°C. MIMA has been used in a variety of scientific applications, including as a substrate for enzymatic reactions, as a reagent for organic synthesis, and as a tool to study the effects of specific metabolites on biological systems.
Mécanisme D'action
Methyl N-isobutyryl-2-methylalaninate is a substrate for the enzyme alanine aminotransferase (ALT). ALT is involved in the metabolism of alanine and is used to measure the activity of the enzyme in biological systems. The mechanism of action of this compound is similar to that of other alanine-containing substrates, such as alanine and isobutyric acid. This compound is converted to alanine by ALT, which is then further metabolized by other enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of enzymes involved in the metabolism of alanine. This compound has also been shown to affect the activity of other enzymes, such as those involved in the metabolism of isobutyric acid. In addition, this compound has been shown to affect the uptake of alanine and isobutyric acid by cells, as well as the transport of alanine across cell membranes. Finally, this compound has been shown to affect the expression of genes involved in the metabolism of alanine and isobutyric acid.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-isobutyryl-2-methylalaninate has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is stable at room temperature. In addition, this compound is a versatile substrate for enzymatic reactions, as it can be used to study the effects of specific metabolites on biological systems. Finally, this compound is a useful tool for organic synthesis, as it can be used to synthesize a variety of compounds.
However, this compound also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and it is susceptible to degradation in the presence of light and heat. In addition, this compound is a relatively insoluble compound, which can make it difficult to use in aqueous solutions. Finally, this compound is a relatively toxic compound, and it should be handled with caution.
Orientations Futures
The potential future applications of methyl N-isobutyryl-2-methylalaninate are numerous. In particular, this compound could be used to study the effects of specific metabolites on biological systems, as well as to develop new drugs and therapeutic agents. In addition, this compound could be used to study the effects of alanine and isobutyric acid on the activity of enzymes involved in the metabolism of alanine. Finally, this compound could be used to develop new methods for the synthesis of organic compounds, as well as to develop new methods for the analysis of biochemicals.
Applications De Recherche Scientifique
Methyl N-isobutyryl-2-methylalaninate has been used in a variety of scientific research applications. It has been used as a substrate for enzymatic reactions, as a reagent for organic synthesis, and as a tool to study the effects of specific metabolites on biological systems. In enzymatic reactions, this compound is often used as a substrate for the enzyme alanine aminotransferase (ALT). ALT is involved in the metabolism of alanine and is used to measure the activity of the enzyme in biological systems. This compound has also been used as a reagent for organic synthesis, as it is a versatile intermediate for the synthesis of a variety of compounds. Finally, this compound has been used as a tool to study the effects of specific metabolites on biological systems. In particular, it has been used to study the effects of alanine and isobutyric acid on the activity of enzymes involved in the metabolism of alanine.
Propriétés
IUPAC Name |
methyl 2-methyl-2-(2-methylpropanoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)7(11)10-9(3,4)8(12)13-5/h6H,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCKHXZWMBBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


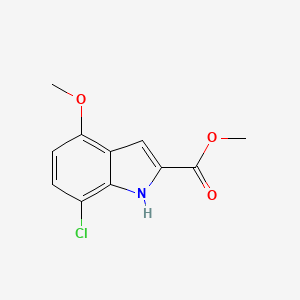
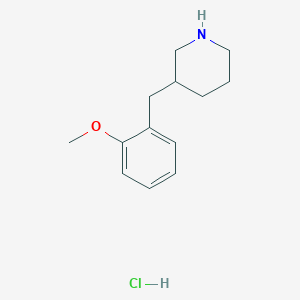
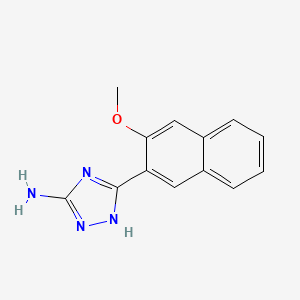

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3022397.png)
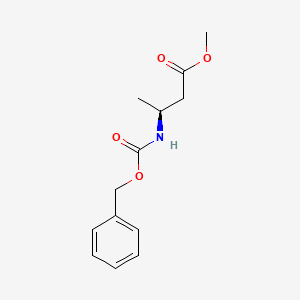

![2-(4-Methoxy-3,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022402.png)
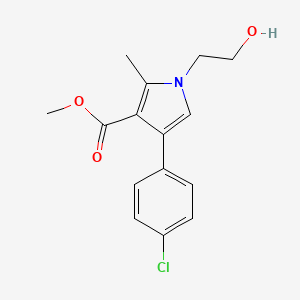

![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
